4-[2-acetyl-5-(2H-1,3-benzodioxol-4-ylmethoxy)phenoxy]-4-phenylbutanoic acid
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Overview
Description
Compound 6e, identified by the PubMed ID 25614116, is a synthetic organic compound known for its potent and selective inhibition of endothelin receptor type A. This compound has shown therapeutic potential in treating cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The detailed synthetic route and reaction conditions are not explicitly available in the sources, but typically, such compounds are synthesized using a combination of organic reactions like nucleophilic substitution, esterification, and reduction .
Industrial Production Methods
Industrial production of compound 6e would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using large-scale reactors, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Compound 6e undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in compound 6e and the reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Compound 6e has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and cancer.
Industry: Potential applications in the development of new pharmaceuticals and chemical products
Mechanism of Action
Compound 6e exerts its effects by selectively inhibiting the endothelin receptor type A. This inhibition prevents the binding of endothelin, a potent vasoconstrictor, thereby reducing blood pressure and alleviating cardiovascular stress. The molecular targets and pathways involved include the endothelin signaling pathway and related downstream effectors .
Comparison with Similar Compounds
Similar Compounds
Bosentan: Another endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Ambrisentan: Selective endothelin receptor type A antagonist used for similar therapeutic purposes.
Uniqueness
Compound 6e is unique due to its high selectivity and potency for endothelin receptor type A, making it a promising candidate for therapeutic applications with potentially fewer side effects compared to other similar compounds .
Properties
Molecular Formula |
C26H24O7 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-[2-acetyl-5-(1,3-benzodioxol-4-ylmethoxy)phenoxy]-4-phenylbutanoic acid |
InChI |
InChI=1S/C26H24O7/c1-17(27)21-11-10-20(30-15-19-8-5-9-23-26(19)32-16-31-23)14-24(21)33-22(12-13-25(28)29)18-6-3-2-4-7-18/h2-11,14,22H,12-13,15-16H2,1H3,(H,28,29) |
InChI Key |
PQYQQIZSHUQNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=C3C(=CC=C2)OCO3)OC(CCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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